molecular formula C10H19Cl2NO B13769179 Acetamide, N,N-dibutyl-2,2-dichloro- CAS No. 5327-06-0

Acetamide, N,N-dibutyl-2,2-dichloro-

Cat. No.: B13769179
CAS No.: 5327-06-0
M. Wt: 240.17 g/mol
InChI Key: ADUKNAPXUVHFPK-UHFFFAOYSA-N
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Description

Acetamide, N,N-dibutyl-2,2-dichloro- is an organic compound with the molecular formula C10H19Cl2NO and a molecular weight of 240.17 g/mol This compound is characterized by the presence of two chlorine atoms attached to the second carbon of the acetamide structure, along with two butyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N-dibutyl-2,2-dichloro- typically involves the reaction of N,N-dibutylacetamide with a chlorinating agent. One common method is the chlorination of N,N-dibutylacetamide using thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

[ \text{N,N-dibutylacetamide} + \text{SOCl}_2 \rightarrow \text{Acetamide, N,N-dibutyl-2,2-dichloro-} + \text{SO}_2 + \text{HCl} ]

The reaction is usually carried out at a temperature range of 0-5°C to ensure the selective chlorination of the acetamide .

Industrial Production Methods

In industrial settings, the production of Acetamide, N,N-dibutyl-2,2-dichloro- may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N-dibutyl-2,2-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N,N-dibutyl-2,2-dichloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N,N-dibutyl-2,2-dichloro- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N,N-dibutyl-2,2-dichloro- is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

5327-06-0

Molecular Formula

C10H19Cl2NO

Molecular Weight

240.17 g/mol

IUPAC Name

N,N-dibutyl-2,2-dichloroacetamide

InChI

InChI=1S/C10H19Cl2NO/c1-3-5-7-13(8-6-4-2)10(14)9(11)12/h9H,3-8H2,1-2H3

InChI Key

ADUKNAPXUVHFPK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C(Cl)Cl

Origin of Product

United States

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